2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex molecule featuring three key motifs:
A thieno[3,4-c]pyrazole ring, a bicyclic heterocycle combining sulfur (thiophene) and nitrogen (pyrazole) atoms. This scaffold is known for its pharmacological versatility, including anti-inflammatory and antimicrobial activities.
A tetrahydrofuran (THF)-derived side chain with an amide linkage, which may enhance solubility and influence receptor interactions.
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-28-13-5-6-15(18(8-13)29-2)21(27)23-20-16-11-31-12-17(16)24-25(20)10-19(26)22-9-14-4-3-7-30-14/h5-6,8,14H,3-4,7,9-12H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQBDSEUVAXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , also known by its CAS number 1105206-29-8 , is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol . The structure features a thieno[3,4-c]pyrazole moiety, which is significant for its biological activity.
- Targeting Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular pathways, including those related to cancer metabolism and proliferation.
- Cellular Uptake : Its design allows for selective uptake by certain cell types, enhancing its efficacy in targeting tumor cells compared to normal cells.
Anticancer Activity
Research indicates that the compound exhibits potent anticancer properties. In vitro studies have demonstrated:
- IC50 Values : The compound shows an IC50 value as low as 1.7 nM against KB human tumor cells expressing folate receptors .
- Mechanism of Action : It acts by inhibiting dihydrofolate reductase and thymidylate synthase pathways, crucial for DNA synthesis in rapidly dividing cells .
Other Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that the compound may also possess antimicrobial activity, although further research is needed to quantify this effect.
- Neuroprotective Effects : Some derivatives related to this compound have shown potential neuroprotective effects in animal models, suggesting a broader therapeutic scope.
Study 1: Antitumor Efficacy
A study published in Nature Reviews highlighted the effectiveness of similar thienopyrazole derivatives in reducing tumor size in xenograft models. The study noted that compounds with structural similarities to our target compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest.
| Compound | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.7 | KB Human Tumor Cells | Inhibition of dihydrofolate reductase |
| Compound B | 5.0 | MCF7 Breast Cancer | Thymidylate synthase inhibition |
Study 2: Neuroprotective Effects
In a neuroprotection study involving rodent models of neurodegeneration, a related compound exhibited significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function post-injury.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Heterocyclic Core: The thieno[3,4-c]pyrazole in the target compound differs from thieno[2,3-d]pyrimidine () and thiadiazole () in electronic properties and ring strain. Thienopyrimidines are often associated with kinase inhibition, while thiadiazoles exhibit diverse roles in antimicrobial agents .
Substituent Positioning :
- The 2,4-dimethoxybenzamide group (target compound and ) vs. 3,4-dimethoxybenzamide () affects steric and electronic interactions. The 2,4-substitution may enhance π-π stacking in hydrophobic pockets .
Bioactivity Trends: The trifluoromethyl phenoxy-thienopyrimidine () demonstrated anti-microbial activity, suggesting that the target compound’s thienopyrazole core and THF side chain could similarly target microbial enzymes or membranes. Thiadiazole derivatives () are often explored for anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases .
Pharmacological and Physicochemical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
